6-(Trifluoromethyl)pyridine-3-methanol
Overview
Description
6-(Trifluoromethyl)pyridine-3-methanol is a heterocyclic organic compound . It is used as an intermediate and is involved in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 .
Molecular Structure Analysis
The empirical formula of this compound is C7H6F3NO . Its molecular weight is 177.12 . The SMILES string representation is OCc1ccc (nc1)C (F) (F)F .Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a boiling point of 102 °C/1 mmHg . Its specific gravity (20/20) is 1.39 .Scientific Research Applications
Influence on Zinc Binding
Research on tris-pyridyl methanol ligands, closely related to 6-(Trifluoromethyl)pyridine-3-methanol, has shown that substituents on the pyridine ring, including steric and electronic properties, significantly influence the thermodynamics and kinetics of zinc complex formation. This insight is critical for designing ligands with desired binding properties for metal ions, which has implications in catalysis and materials science (Gong & Gibb, 2004).
Anticancer Agents Synthesis
A novel series of pyridine derivatives, involving key intermediates related to this compound, have been synthesized and shown potent antitumor activity against various cancer cell lines. These compounds demonstrate the potential of this compound derivatives as scaffolds for developing new anticancer drugs (Hafez & El-Gazzar, 2020).
Corrosion Inhibition
Derivatives of this compound have been investigated as corrosion inhibitors for mild steel in acidic media. These studies highlight the compound's relevance in protecting industrial materials from corrosion, thus extending their lifespan and reducing maintenance costs (Ma et al., 2017).
Catalysis in Organic Synthesis
The compound and its derivatives have been explored as catalysts in various organic reactions, including methylation of pyridines. This application is crucial for the synthesis of complex organic molecules, showcasing the role of this compound in facilitating chemical transformations (Grozavu et al., 2020).
Electrochemical CO2 Reduction
Studies have explored the catalytic potential of pyridine derivatives, similar to this compound, in the electrochemical reduction of CO2 to methanol. This research is pivotal for developing sustainable processes for converting greenhouse gases into valuable chemicals (Cole et al., 2010).
Safety and Hazards
6-(Trifluoromethyl)pyridine-3-methanol is considered hazardous. It is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to wash skin thoroughly after handling .
Mechanism of Action
Target of Action
It has been used as a reactant in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 , suggesting potential interactions with this enzyme.
Mode of Action
It’s known that the trifluoromethyl group and pyridine structure in such compounds can contribute to their biological activity .
Biochemical Pathways
Its use in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 suggests it may influence pathways involving this enzyme .
Result of Action
Its use in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 suggests it may have effects related to the function of this enzyme .
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)pyridine-3-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with human 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in the metabolism of glucocorticoids . The compound acts as a reactant in the synthesis of this enzyme, potentially affecting its catalytic activity and overall metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, it affects cellular metabolism by altering the flux of metabolites through various biochemical pathways, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 highlights its importance in glucocorticoid metabolism. Additionally, it may affect other metabolic pathways by modulating enzyme activity and altering the concentration of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness, as well as its potential toxicity at higher concentrations.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall impact on cellular processes
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-3,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSXUFWMVOAHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394247 | |
Record name | 6-(Trifluoromethyl)pyridine-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386704-04-7 | |
Record name | 6-(Trifluoromethyl)pyridine-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Trifluoromethyl)pyridine-3-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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